molecular formula C15H21NO3 B2685185 tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate CAS No. 1423025-86-8

tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate

Cat. No.: B2685185
CAS No.: 1423025-86-8
M. Wt: 263.337
InChI Key: RAOTXZXQIDCGHL-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a ketone moiety at position 3, and a phenyl substituent at position 4 of the butan-2-yl backbone. This compound is structurally characterized by its β-keto carbamate framework, which confers unique reactivity and stability. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in peptide and heterocycle synthesis . The presence of the phenyl group enhances lipophilicity, making it relevant in medicinal chemistry for improving membrane permeability in drug candidates.

Properties

IUPAC Name

tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11(16-14(18)19-15(2,3)4)13(17)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOTXZXQIDCGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable ketone or aldehyde. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: This compound is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on proteins or enzymes, altering their activity and function .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Properties/Applications References
tert-Butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate Phenyl, ketone C₁₅H₂₁NO₃ Not explicitly provided β-keto carbamate; potential intermediate in drug synthesis
tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate Cyclopropyl, methyl, ketone C₁₃H₂₃NO₃ 4261-80-7 Enhanced ring strain for reactivity; used in cyclopropane-based drug scaffolds
tert-Butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate Fluorophenyl, methyl, ketone C₁₅H₂₀FNO₃ 1612176-02-9 Fluorine improves metabolic stability; candidate for kinase inhibitors
tert-Butyl 4-[(3-fluorophenyl)amino]-4-oxobutylcarbamate Fluorophenyl, amino, ketone C₁₅H₂₁FN₂O₃ Not explicitly provided Amide linkage for hydrogen bonding; antimicrobial applications
tert-Butyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate Bicyclic structure (azabicyclo) C₁₁H₂₀N₂O₂ 880545-32-4 Rigid bicyclic scaffold for CNS-targeting drugs

Physicochemical Properties

  • Lipophilicity : The phenyl group in the target compound increases logP compared to aliphatic analogs (e.g., cyclopropyl or bicyclic derivatives), favoring blood-brain barrier penetration .
  • Solubility : The ketone moiety enhances polarity relative to ether or amine-containing carbamates, improving aqueous solubility but reducing membrane permeability .
  • Stability : The Boc group in all analogs provides hydrolytic stability under basic conditions but is cleavable under acidic conditions, a critical feature for protective group strategies .

Research Findings and Trends

  • Structural Activity Relationships (SAR) : Ketone-containing carbamates exhibit higher electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) compared to ether or amine analogs .
  • Thermal Stability : Boc-protected compounds generally decompose above 200°C, making them suitable for high-temperature reactions .
  • Biological Activity : Fluorophenyl derivatives () show enhanced antibacterial and antifungal activity due to improved target binding via halogen bonds .

Biological Activity

Tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate is a carbamate compound with significant implications in organic synthesis and potential biological activities. Its structural characteristics, including a bulky tert-butyl group and a phenylbutanoyl backbone, suggest unique interactions with biological systems. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H17NO3C_{13}H_{17}NO_3. The compound features:

  • Tert-butyl group : Enhances stability and solubility.
  • Carbamate moiety : Known for its reactivity in biochemical processes.

The mechanism through which this compound exerts its effects involves:

  • Binding to Biological Targets : The compound can interact with enzymes or receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways and metabolic processes.

Comparative Analysis with Similar Compounds

A comparison with other carbamate derivatives highlights the unique features of this compound:

Compound NameStructure TypeUnique Features
Tert-butyl carbamateSimple carbamateCommonly used as an amine protecting group
Boc-protected amino acidsAmino acid derivativesProvides stability during peptide synthesis
Phenyl carbamateAromatic carbamateExhibits different reactivity due to phenolic character
Benzyl carbamateAromatic carbamateKnown for better solubility in organic solvents

The bulky tert-butyl group combined with an aromatic structure provides unique steric and electronic properties not found in simpler carbamates.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

  • Inhibition Studies : Research involving structurally similar compounds has demonstrated their ability to inhibit specific enzymes such as cysteine proteases. For instance, a study reported IC50 values for various inhibitors, indicating significant potency against Leishmania mexicana cysteine protease .
  • Neurotoxicity Studies : Related compounds have been investigated for their neurotoxic effects, revealing how structural modifications can alter biological responses. For example, p-Aminophenol was shown to induce nephrotoxicity through glutathione-dependent bioactivation reactions .

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